Tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate is an organic compound classified under thiophenes, which are heterocyclic compounds featuring a sulfur atom within a five-membered ring. This compound is notable for its structural complexity, characterized by the presence of a tert-butyl carbamate group, a cyano group, and two methyl groups attached to the thiophene ring. These functional groups endow the compound with unique chemical properties and potential applications in various scientific fields.
The synthesis of tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate typically involves several key steps:
The molecular formula of tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate is , with a molecular weight of approximately 252.33 g/mol. The IUPAC name for this compound is tert-butyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate.
The compound can be represented using various structural notations:
InChI=1S/C12H16N2O2S/c1-7-8(2)17-10(9(7)6-13)14-11(15)16-12(3,4)5/h1-5H3,(H,14,15)
JEJIZSRJIFEQFH-UHFFFAOYSA-N
CC1=C(SC(=C1C#N)NC(=O)OC(C)(C)C)C
.Tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate can participate in various chemical reactions due to its functional groups:
The mechanism of action for tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate largely depends on its application in medicinal chemistry. It may act as an inhibitor for specific enzymes or modulate receptor activity by interacting with active sites due to its cyano and carbamate groups. The stable thiophene scaffold enhances binding affinity and specificity towards biological targets.
The physical properties of tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate include:
Property | Value |
---|---|
Molecular Formula | C12H16N2O2S |
Molecular Weight | 252.33 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include its stability under standard laboratory conditions and reactivity towards nucleophiles due to the presence of the cyano group.
Tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate has several notable applications:
CAS No.: 6754-13-8
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.:
CAS No.: 224635-63-6